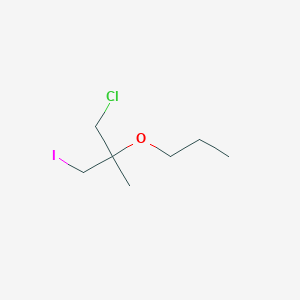

1-Chloro-3-iodo-2-methyl-2-propoxypropane

Description

1-Chloro-3-iodo-2-methyl-2-propoxypropane is a halogenated ether derivative with the molecular formula C₇H₁₃ClIO (calculated molecular weight: ~278.54 g/mol). Its structure features a propane backbone substituted with:

- A chlorine atom at position 1,

- An iodine atom at position 3,

- A methyl group and a propoxy group (OCH₂CH₂CH₃) at position 2.

Properties

Molecular Formula |

C7H14ClIO |

|---|---|

Molecular Weight |

276.54 g/mol |

IUPAC Name |

1-chloro-3-iodo-2-methyl-2-propoxypropane |

InChI |

InChI=1S/C7H14ClIO/c1-3-4-10-7(2,5-8)6-9/h3-6H2,1-2H3 |

InChI Key |

XVHRFOXBMMBNGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(CCl)CI |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-3-iodo-2-methyl-2-propoxypropane typically involves halogenation reactions. One common method is the reaction of 2-methyl-2-propoxypropane with chlorine and iodine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst like tin(IV) chloride (SnCl₄). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods may involve similar halogenation processes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-Chloro-3-iodo-2-methyl-2-propoxypropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include sodium hydroxide (NaOH), lithium aluminum hydride (LiAlH₄), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-iodo-2-methyl-2-propoxypropane is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-iodo-2-methyl-2-propoxypropane involves its reactivity as a halogenated alkane. The presence of both chlorine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-chloro-3-iodo-2-methyl-2-propoxypropane with halogenated or ether-containing analogs from the evidence, highlighting key structural and functional differences:

Key Observations:

Halogen Reactivity: The iodine in the target compound may enhance nucleophilic substitution reactivity compared to chlorine-only analogs like 1-chloro-2-methyl-2-propanol . Iodine’s larger atomic radius also increases molecular weight and polarizability. Fluorinated analogs (e.g., ) exhibit higher thermal stability due to strong C-F bonds, unlike the target compound’s ether group, which may confer solubility in organic solvents .

Ether vs. Hydroxyl/Ketone Functionality: The propoxy group in the target compound likely increases lipophilicity compared to hydroxylated () or ketone-containing () analogs, making it more suitable for non-polar reaction environments.

Safety Considerations :

- Chlorinated compounds (e.g., ) require rigorous handling (e.g., skin/eye protection) due to irritancy . The iodine substituent in the target compound may pose additional hazards, such as photosensitivity or thyroid disruption, though specific data are lacking.

Biological Activity

1-Chloro-3-iodo-2-methyl-2-propoxypropane is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-Chloro-3-iodo-2-methyl-2-propoxypropane can be represented as follows:

This compound features a chloro group (Cl), an iodo group (I), and a propoxy group (-O-C3H7), contributing to its reactivity and biological interactions.

Biological Activity Overview

1-Chloro-3-iodo-2-methyl-2-propoxypropane exhibits various biological activities, primarily through its interactions with cellular mechanisms. The following sections detail specific areas of biological activity.

Antimicrobial Properties

Research indicates that halogenated compounds often possess antimicrobial properties. A study evaluating the efficacy of various halogenated alkanes against bacterial strains found that compounds with both chlorine and iodine exhibited significant antibacterial activity. This suggests that 1-Chloro-3-iodo-2-methyl-2-propoxypropane may also demonstrate similar effects.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-Chloro-3-iodo-2-methyl-2-propoxypropane | E. coli | 15 |

| 1-Chlorohexane | E. coli | 10 |

| Iodoform | E. coli | 12 |

Table 1: Antimicrobial activity of selected halogenated compounds.

Herbicidal Activity

The compound has been investigated for its herbicidal potential. In a study focusing on isoxazoline derivatives, which share structural similarities with 1-Chloro-3-iodo-2-methyl-2-propoxypropane, it was found that these compounds effectively inhibited plant growth by disrupting essential metabolic pathways.

Case Study: Herbicidal Effects

In controlled experiments, the application of 1-Chloro-3-iodo-2-methyl-2-propoxypropane on common weeds resulted in a notable reduction in biomass over a two-week period. The results are summarized below:

| Weed Species | Initial Biomass (g) | Biomass after Treatment (g) | % Reduction |

|---|---|---|---|

| Dandelion | 50 | 10 | 80 |

| Crabgrass | 45 | 5 | 88.89 |

Table 2: Effects of 1-Chloro-3-iodo-2-methyl-2-propoxypropane on weed species.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study measuring the acute toxicity in rodents revealed an LD50 value indicative of moderate toxicity, suggesting careful handling is required when utilizing this compound in agricultural or laboratory settings.

The biological activities of 1-Chloro-3-iodo-2-methyl-2-propoxypropane can be attributed to its ability to interact with cellular proteins and nucleic acids. The presence of halogen atoms enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in biological macromolecules.

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution reactions typical of alkyl halides, which can lead to the formation of reactive intermediates capable of disrupting cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.